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Compound of Interest

Compound Name: Mthfd2-IN-6

Cat. No.: B15614247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mthfd2-IN-6, a potent and selective
inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD?2 is a critical
enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in
various cancers to meet the high demand for nucleotides and other essential biomolecules
required for rapid proliferation. The differential expression of MTHFD2, which is highly
expressed in cancer cells but largely absent in normal adult tissues, establishes it as a
promising target for cancer therapy. Mthfd2-IN-6, also identified as compound 41, has
emerged from recent research as a significant tool for investigating the role of MTHFD2 in
cancer biology and as a potential lead compound for therapeutic development.

Chemical Structure and Physicochemical Properties

Mthfd2-IN-6 is classified as an isopentenyl chalcone. Its chemical and physical properties are
summarized below.
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Property Value

(E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-

IUPAC Name yl)phenyl)-3-(4-chloro-3-methoxyphenyl)prop-2-
en-1-one

Molecular Formula C21H21CIO5

Molecular Weight 388.84 g/mol [1]

CAS Number 3077252-76-4[1]
O=C(/C=Cl/clcc(Cl)c(OC)ccl)c2c(O)cc(O)c(CC

SMILES :C(C()C)CZO (CHe(OC)cel)c2e(O)cc(O)c(

Appearance Solid powder

Solubility Soluble in DMSO

Biological Activity and Selectivity

Mthfd2-IN-6 demonstrates potent and selective inhibitory activity against MTHFD2 over its
cytosolic isoform, MTHFDL1. This selectivity is a crucial attribute, as MTHFD1 is broadly
expressed in normal tissues, and its inhibition could lead to undesirable side effects.

Selectivity Index

Target IC50 (uM)

(MTHFD1/MTHFD2)
MTHFD2 1.46 + 0.28[2] ~13[2]
MTHFD1 19.05 + 7.10[2]

Mechanism of Action

Mthfd2-IN-6 exerts its anticancer effects through the direct inhibition of MTHFD2's enzymatic
activity. This inhibition disrupts the mitochondrial 1C metabolic pathway, leading to a cascade
of downstream cellular events that culminate in cancer cell death.

A proposed signaling pathway for the mechanism of action of Mthfd2-IN-6 is as follows:
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Caption: Proposed mechanism of action for Mthfd2-IN-6.

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the characterization of
Mthfd2-IN-6, based on the research by Hu et al. (2025).[2]

MTHFD1/MTHFD2 Enzymatic Inhibition Assay

This assay quantifies the inhibitory potency of Mthfd2-IN-6 against the MTHFD1 and MTHFD2
enzymes.

Workflow:

Preparation

Recombinant MTHFD1
or MTHFD2 Enzyme

Reaction & Measurement Data Analysis

Mthfd2-IN-6 Incubate Enzyme and » | Initiate Reaction with w.| Measure NADPH Production
(Serial Dilutions) Inhibitor = Substrate = (Fluorescence) Calculate IC50 Values

A
Substrate Mix
(NADP+, MgClI2, etc.)

Click to download full resolution via product page
Caption: Workflow for the MTHFD1/MTHFD2 enzymatic inhibition assay.
Methodology:

e Enzyme and Inhibitor Preparation: Recombinant human MTHFD1 and MTHFD2 enzymes
are purified. Mthfd2-IN-6 is prepared in a series of dilutions in DMSO.

e Reaction Mixture: The reaction is typically conducted in a 96-well plate format. The reaction
buffer contains Tris-HCI, NADP+, MgCl2, and the respective enzyme.
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 Incubation: The enzyme and serially diluted Mthfd2-IN-6 are pre-incubated at room
temperature.

» Reaction Initiation: The reaction is initiated by the addition of the substrate, 5,10-
methylenetetrahydrofolate.

o Measurement: The production of NADPH is monitored kinetically by measuring the increase
in fluorescence (Excitation: 340 nm, Emission: 460 nm) using a plate reader.

o Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and
the IC50 value is determined using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of Mthfd2-IN-6 to the MTHFD2 protein within a
cellular context.

Methodology:

o Cell Treatment: Lung cancer cells (e.g., H1299) are treated with either vehicle (DMSO) or
Mthfd2-IN-6 for a specified duration.

» Heating: The treated cells are harvested, lysed, and the resulting lysates are divided into
aliquots, which are then heated to a range of temperatures.

e Protein Separation: The heated lysates are centrifuged to separate the soluble protein
fraction from the aggregated proteins.

» Western Blot Analysis: The soluble fractions are analyzed by Western blotting using an
antibody specific for MTHFD2.

» Data Analysis: The band intensities of soluble MTHFD2 at different temperatures are
quantified. A shift in the melting curve to a higher temperature in the presence of Mthfd2-IN-
6 indicates direct binding of the compound to the MTHFD2 protein, thereby stabilizing it
against thermal denaturation.
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Intracellular Reactive Oxygen Species (ROS)
Accumulation Assay

This assay measures the effect of Mthfd2-IN-6 on the levels of intracellular ROS.
Methodology:

o Cell Seeding and Treatment: Cancer cells are seeded in a multi-well plate and allowed to
adhere. The cells are then treated with various concentrations of Mthfd2-IN-6 for a defined
period.

e Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2',7'-
dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by
intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

o Fluorescence Measurement: The fluorescence intensity of DCF is measured using a flow
cytometer or a fluorescence plate reader.

o Data Analysis: The increase in fluorescence intensity in Mthfd2-IN-6-treated cells compared
to vehicle-treated control cells indicates an accumulation of intracellular ROS.

Antiproliferative (Cell Viability) Assay

This assay determines the effect of Mthfd2-IN-6 on the viability and proliferation of cancer
cells.

Methodology:

¢ Cell Seeding: Cancer cells (e.g., H1299) and a non-cancerous control cell line (e.g., BEAS-
2B) are seeded in 96-well plates.

o Compound Treatment: After cell attachment, the cells are treated with a range of
concentrations of Mthfd2-IN-6 for a specified duration (e.g., 72 hours).

» Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based
assay.
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o Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell
viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for
50% of maximal inhibition of cell proliferation) is then determined.

In Vivo Tumor Xenograft Model

This experiment evaluates the antitumor efficacy of Mthfd2-IN-6 in a living organism.

Methodology:

Tumor Implantation: Human cancer cells (e.g., H1299) are subcutaneously injected into
immunocompromised mice (e.g., nude mice).

e Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are
randomized into control and treatment groups. The treatment group receives Mthfd2-IN-6 via
a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified
dose and schedule. The control group receives the vehicle.

e Tumor Measurement: Tumor volume and mouse body weight are measured regularly
throughout the study.

o Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be
used for further analysis (e.g., histology, biomarker analysis).

o Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition
in the Mthfd2-IN-6-treated group to the control group.

Conclusion

Mthfd2-IN-6 represents a significant advancement in the development of selective MTHFD2
inhibitors. Its well-characterized chemical structure, potent biological activity, and defined
mechanism of action make it a valuable tool for cancer research. The detailed experimental
protocols provided herein offer a foundation for further investigation into the therapeutic
potential of targeting mitochondrial one-carbon metabolism in cancer. Future studies will likely
focus on optimizing the pharmacokinetic properties of Mthfd2-IN-6 and further elucidating its
efficacy and safety in preclinical models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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